molecular formula C19H19NOS B14755843 9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide CAS No. 314-01-2

9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide

Cat. No.: B14755843
CAS No.: 314-01-2
M. Wt: 309.4 g/mol
InChI Key: RBCUPYDCPIWHNX-UHFFFAOYSA-N
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Description

9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide is a chemical compound with the molecular formula C19H19NOS It is known for its unique structure, which includes a thioxanthene core and a piperidylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide typically involves the reaction of thioxanthene derivatives with piperidine derivatives under specific conditions. One common method includes the condensation of thioxanthene-10-oxide with 1-methyl-4-piperidone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide has been studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-9-(1-methylpiperidylidene-4)thioxanthene-10-oxide
  • 9-(1-Methylpiperidin-4-ylidene)-9H-thioxanthene 10-oxide

Uniqueness

Compared to similar compounds, 9-(1-Methyl-4-piperidylidene)thioxanthene-10-oxide stands out due to its specific substitution pattern and the presence of the piperidylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

314-01-2

Molecular Formula

C19H19NOS

Molecular Weight

309.4 g/mol

IUPAC Name

9-(1-methylpiperidin-4-ylidene)thioxanthene 10-oxide

InChI

InChI=1S/C19H19NOS/c1-20-12-10-14(11-13-20)19-15-6-2-4-8-17(15)22(21)18-9-5-3-7-16(18)19/h2-9H,10-13H2,1H3

InChI Key

RBCUPYDCPIWHNX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3S(=O)C4=CC=CC=C42)CC1

Origin of Product

United States

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